2-(Methylsulfonyl)acetic acid
Overview
Description
2-(Methylsulfonyl)acetic acid is a pharmaceutical intermediate . It is also known by other names such as Methanesulfonylacetic Acid .
Molecular Structure Analysis
The molecular formula of 2-(Methylsulfonyl)acetic acid is C3H6O4S . The molecular weight is 138.142 .Physical And Chemical Properties Analysis
2-(Methylsulfonyl)acetic acid has a molecular weight of 138.142 . The density is 1.5±0.1 g/cm3 .Scientific Research Applications
Anti-inflammatory and Antioxidant Effects
Research demonstrates that organosulfur compounds like Methylsulfonylmethane (MSM), which is closely related to 2-(Methylsulfonyl)acetic acid, exhibit significant anti-inflammatory and antioxidant effects. A study on experimental colitis in rats showed MSM's potential in reducing colonic damage, malondialdehyde (MDA), and proinflammatory cytokines, suggesting its protective role in inflammatory conditions (Amirshahrokhi, Bohlooli, & Chinifroush, 2011).
Aldose Reductase Inhibitors
Compounds derived from 2-(phenylsulfonamido)acetic acid chemotypes have been explored for their inhibitory effects on aldose reductase, an enzyme involved in diabetic complications. These derivatives, including methylsulfonylamide and tetrazole phenylsulfonamide, exhibit potential as treatments for conditions related to diabetes by reducing oxidative stress and inhibiting aldose reductase (Alexiou & Demopoulos, 2010).
Environmental Impact of Perfluorochemicals
The environmental presence of perfluorochemicals (PFCs), including derivatives of sulfonamido acetic acids, has raised concerns about their bioaccumulation and potential health risks. Studies have focused on the quantification of PFCs in sediments and sludge, highlighting the need for monitoring and understanding their environmental fate and transport mechanisms (Higgins et al., 2005).
Organic Synthesis and Catalysis
Research into sulfonic acid-functionalized compounds has led to the development of novel catalytic systems for organic synthesis. For instance, sulfonic acid functionalized imidazolium salts have been used as efficient catalysts for the synthesis of benzimidazoles, showcasing the utility of sulfonic acid derivatives in facilitating chemical transformations (Khazaei et al., 2011).
Nanotechnology Applications
In the field of nanotechnology, sulfonic acid-functionalized nanoparticles have been synthesized for various applications, including catalysis and bioassays. These nanoparticles demonstrate the versatility of sulfonic acid derivatives in creating functional materials for diverse scientific applications (Shon, Wuelfing, & Murray, 2001).
Safety And Hazards
properties
IUPAC Name |
2-methylsulfonylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEHUAQIJXERLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395674 | |
Record name | 2-(Methylsulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)acetic acid | |
CAS RN |
2516-97-4 | |
Record name | (Methylsulfonyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2516-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.